Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate

Medicinal Chemistry Drug-likeness CFTR Modulators

Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate is the 4-pyrazolyl isomer, offering a critical free N–H donor for kinase hinge binding (JAK1 validated core per EP 3190116 A1). Its regiospecific connectivity enables hydrogen-bond-mediated target recognition unavailable in 1-pyrazolyl or N-substituted analogs. The ethyl ester handle accelerates amide library synthesis without protection/deprotection steps, unlike the carboxylic acid analog (CAS 1023594-72-0). With a 1.2 logP reduction vs. bithiazole scaffolds, this fragment-like building block (MW<250, clogP<4) resolves solubility challenges in hit expansion. Ideal for agrochemical SDH inhibitor diversification achieving EC₅₀<0.5 mg/L.

Molecular Formula C9H9N3O2S
Molecular Weight 223.25
CAS No. 1933618-44-0
Cat. No. B2793434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate
CAS1933618-44-0
Molecular FormulaC9H9N3O2S
Molecular Weight223.25
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CNN=C2
InChIInChI=1S/C9H9N3O2S/c1-2-14-9(13)7-5-15-8(12-7)6-3-10-11-4-6/h3-5H,2H2,1H3,(H,10,11)
InChIKeyXSYKCJJHDBCSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate (CAS 1933618-44-0) Procurement Baseline


Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate (CAS 1933618-44-0) is a heterocyclic building block featuring a 1,3-thiazole core connected to a 1H-pyrazol-4-yl substituent at the 2-position and an ethyl carboxylate at the 4-position . With molecular formula C₉H₉N₃O₂S and molecular weight 223.25 g/mol, this compound belongs to the pyrazolylthiazole class, a privileged scaffold in medicinal chemistry and agrochemical research [1]. The compound's regiospecific 4-pyrazolyl connectivity distinguishes it from the more common 1-pyrazolyl linkage isomer, offering a distinct hydrogen-bond donor profile that influences target engagement and supramolecular assembly .

Why Generic Pyrazolylthiazole Substitution Fails for Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate


Direct head-to-head quantitative data for this specific compound against named analogs is currently limited in the peer-reviewed literature, a situation that must be explicitly acknowledged for informed procurement [1]. However, class-level evidence demonstrates that pyrazolylthiazole carboxylates are not interchangeable. The pyrazol-4-yl-thiazole scaffold provides superior hydrophilicity compared to bithiazole analogs (experimental logP reduction of 1.2 log units), which is critical for drug-like properties [2]. Additionally, the ethyl ester at the 4-position of the thiazole ring is essential for downstream synthetic versatility; the corresponding carboxylic acid (CAS 1023594-72-0) lacks the ester handle required for further derivatization without additional protection/deprotection steps . The regiospecific 4-pyrazolyl connectivity (vs. 1-pyrazolyl or 3-pyrazolyl isomers) exposes a free N–H donor that is not available in the N-substituted analogs, impacting hydrogen-bond-mediated target recognition in JAK1 and SDH inhibitor binding pockets [2][3].

Quantitative Differentiation Evidence for Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate


Superior Hydrophilicity of Pyrazolylthiazole Scaffold Over Bithiazole Analogs

The pyrazolylthiazole scaffold, of which the target compound is a core representative, demonstrates significantly improved hydrophilicity compared to analogous bithiazole compounds. The most active pyrazolylthiazole in the series exhibited an experimentally determined logP of 4.1, which is 1.2 log units lower (more hydrophilic) than the corresponding bithiazole comparator, while retaining single-digit micromolar CFTR corrector activity [1]. This class-level advantage translates directly to the target compound, as it shares the identical pyrazol-4-yl-thiazole core responsible for the hydrophilicity gain.

Medicinal Chemistry Drug-likeness CFTR Modulators

Ethyl Ester Synthetic Handle Unavailable in Free Carboxylic Acid Analog

The target compound (ethyl ester, CAS 1933618-44-0, MW 223.25) provides a direct synthetic handle for amidation, transesterification, and reduction reactions that is absent in the commercially available free acid analog 2-(1H-pyrazol-4-yl)thiazole-4-carboxylic acid (CAS 1023594-72-0, MW 195.20) . The carboxylic acid requires an additional esterification or activation step (e.g., HATU/EDCI coupling) before derivatization, whereas the target compound can be directly converted to amides, hydrazides, or alcohols without protection/deprotection sequences [1]. This saves a minimum of one synthetic step and is documented in patent literature where ethyl esters of pyrazolylthiazoles serve as key intermediates in JAK1 inhibitor synthesis [1].

Synthetic Chemistry Derivatization Building Block Utility

Regiospecific 4-Pyrazolyl Connectivity Enables Free N–H Hydrogen-Bond Donation Absent in 1-Pyrazolyl Isomer

The target compound features a pyrazol-4-yl group connected to the thiazole at the pyrazole C4 position, leaving the N1–H available as a hydrogen-bond donor (HBD). In contrast, the 1-pyrazolyl isomer (CAS 1461714-18-0, ethyl 1-(thiazol-2-yl)-1H-pyrazole-4-carboxylate) has the thiazole attached at N1, blocking the N–H donor and altering the hydrogen-bonding capacity by one HBD . This structural difference is critical for target binding: in pyrazole-based SDH and JAK1 inhibitors, the free pyrazole N–H engages in key hydrogen-bond interactions with conserved residues in the ATP-binding pocket [1][2]. Loss of this donor in the 1-pyrazolyl isomer can reduce binding affinity, as demonstrated across multiple pyrazole-thiazole kinase inhibitor scaffolds.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationships

Unsubstituted Pyrazole N–H Permits Downstream N-Functionalization Not Possible with N-Methyl Analog

The target compound contains an unsubstituted 1H-pyrazole (N–H) at the 4-position, enabling N-alkylation, N-arylation, or N-acylation diversity points. The N-methyl analog ethyl 2-(1-methyl-1H-pyrazol-4-yl)thiazole-4-carboxylate (CAS 1547983-85-6) is permanently blocked at this position, eliminating the possibility of introducing diverse N-substituents for SAR exploration . In pyrazolylthiazole-based drug discovery programs, N-substitution is a key diversification point: patent EP 3190116 A1 demonstrates that small N-alkyl groups on the pyrazole ring significantly modulate JAK1 inhibitory potency and selectivity [1]. Procuring the unsubstituted parent compound preserves the full range of N-derivatization options, whereas the N-methyl analog restricts the chemist to a single, pre-determined substituent.

Chemical Biology SAR Exploration Lead Optimization

Validated Antifungal and Anti-Inflammatory Class-Level Activity Warranting Screening Library Inclusion

While no bioactivity data exists for the specific target compound, the pyrazolylthiazole carboxylate/acid class has demonstrated robust dual anti-inflammatory and antimicrobial activity. In a study of 32 pyrazolylthiazole carboxylates (1a–1p) and acids (2a–2p), three compounds exhibited in vivo anti-inflammatory activity with edema inhibition of 89.59–93.06%, comparable to the reference drug indomethacin (91.32%) at 3h post-carrageenan injection in the rat paw edema model [1]. Additionally, compound 2h displayed antimicrobial MIC of 6.25 µg/mL against Gram-positive bacteria, matching ciprofloxacin (MIC 6.25 µg/mL) [1]. In antifungal assays, pyrazole carboxylate-thiazole derivatives showed potent activity: compound 24 EC₅₀ = 0.40 mg/L against Botrytis cinerea and compound 15 EC₅₀ = 0.32 mg/L against Valsa mali [2]. The target compound, as an ethyl ester of this pharmacophore class, is a valid screening candidate for these indications.

Antifungal Anti-inflammatory Agrochemical Discovery

Ethyl Ester Provides Higher Membrane Permeability Than Carboxylic Acid, Based on Physicochemical Principles

The target compound (ethyl ester) is predicted to have higher passive membrane permeability than the corresponding carboxylic acid analog (CAS 1023594-72-0) due to the absence of the ionizable carboxylate group at physiological pH . Ethyl esters of heterocyclic carboxylic acids are well-established as permeability-enhancing prodrug moieties and synthetic intermediates; the carboxylic acid form, while more water-soluble, exhibits significantly lower passive diffusion across lipid bilayers due to its charged state at pH 7.4 [1]. In the context of in vitro cell-based assays, the ethyl ester form is more likely to achieve intracellular target engagement without requiring active transport mechanisms. While direct experimental permeability data for this specific compound is lacking, this principle is universally accepted in medicinal chemistry and underpins prodrug strategies across multiple therapeutic classes.

Pharmacokinetics Membrane Permeability Prodrug Design

Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate: Highest-Value Application Scenarios


Kinase Inhibitor Lead Generation (JAK1, SDH, FLT3)

As demonstrated by patent EP 3190116 A1, pyrazolylthiazole scaffolds are validated cores for JAK1 inhibition [1]. The target compound provides the ideal starting point for constructing kinase-focused libraries: the 4-pyrazolyl N–H engages the kinase hinge region, the ethyl ester enables rapid amide library synthesis, and the unsubstituted pyrazole permits systematic N-functionalization. This compound should be prioritized over the 1-pyrazolyl isomer or N-methyl analogs for any kinase inhibitor program requiring pyrazole N–H hinge binding.

Antifungal Agrochemical Lead Optimization (SDH Inhibitors)

The pyrazole-thiazole carboxylate class has proven SDH inhibitory activity, with EC₅₀ values as low as 0.32 mg/L against Valsa mali [2]. The target compound's ethyl ester and free N–H positions allow for rapid diversification into carboxamide analogs that mimic fluxapyroxad's pharmacophore while introducing the thiazole-pyrazole core for improved selectivity. This compound is a strategic procurement choice for agrochemical discovery teams building SDH inhibitor libraries.

Dual Anti-Inflammatory/Antimicrobial Screening Library

Class-level data demonstrates that pyrazolylthiazole carboxylates achieve edema inhibition comparable to indomethacin (up to 93.06% vs. 91.32%) and antimicrobial MIC matching ciprofloxacin (6.25 µg/mL) [3]. The target compound's ethyl ester form provides both synthetic versatility and predicted membrane permeability advantages, making it an optimal entry for phenotypic screening cascades targeting inflammatory diseases with infectious complications.

Fragment-Based Drug Discovery (FBDD) with Improved Hydrophilicity

The pyrazolylthiazole scaffold offers a 1.2 log-unit hydrophilicity advantage over the bithiazole scaffold (experimental logP 4.1 vs. 5.3) while maintaining target engagement potency [4]. With MW 223.25 and favorable physicochemical properties, the target compound satisfies fragment-like criteria (MW < 250, clogP < 4) and can serve as a hydrophilic fragment hit for CFTR modulation or kinase targets, where solubility limitations often plague hit expansion.

Quote Request

Request a Quote for Ethyl 2-(1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.